3-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core linked to a piperidine ring and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via reductive amination of appropriate ketones or aldehydes with amines.
Quinazolinone Core Synthesis: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reactions: The final step involves coupling the benzofuran and piperidine intermediates with the quinazolinone core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzofuranones
Reduction: Dihydroquinazolinones
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
3-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have similar benzofuran structures and exhibit biological activities.
Quinazolinone Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
3-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its combined structural features of benzofuran, piperidine, and quinazolinone, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
3-[[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23-20-3-1-2-4-21(20)24-16-26(23)15-17-7-10-25(11-8-17)14-18-5-6-22-19(13-18)9-12-28-22/h1-6,13,16-17H,7-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJROCWBARGXCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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